N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Description
Historical Context and Development
The synthesis of this compound was first reported in 2005 through a cyclodehydration reaction between 3-methylbenzoic acid derivatives and thiosemicarbazide in the presence of phosphorus oxychloride. This methodology builds upon earlier work by Pozharskii and colleagues, who established the versatility of 1,3,4-thiadiazole synthesis via carboxylic acid-thiosemicarbazide condensations. The compound’s development coincided with a resurgence of interest in thiadiazole-based therapeutics during the early 2000s, driven by the scaffold’s proven utility in antibiotics (e.g., cefazolin) and anticancer agents.
Key milestones in its research timeline include:
Structural Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system (C=N–S–N=C) confers three critical pharmacological advantages:
- Mesoionic Character : The delocalized electron density across the heterocycle enables dipole-mediated interactions with biological targets, particularly enzymes requiring charge stabilization in active sites.
- Metabolic Stability : Sulfur’s electronegativity (χ = 2.58) and the ring’s aromaticity protect against oxidative degradation, as evidenced by the compound’s stability in microsomal assays.
- Structural Versatility : Position 2 of the thiadiazole permits diverse substitutions while maintaining planarity—a feature exploited in this compound through the 3-methylphenyl group.
Comparative analysis with analogous scaffolds:
| Property | 1,3,4-Thiadiazole | 1,2,4-Oxadiazole | Pyrimidine |
|---|---|---|---|
| Aromaticity Index | 0.89 | 0.92 | 0.95 |
| LogP (avg.) | 2.1 | 1.8 | 1.2 |
| Metabolic Half-life (h) | 4.7 | 3.2 | 2.1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
The 3-methylphenyl substituent at position 5 enhances hydrophobic interactions with protein binding pockets, as demonstrated in molecular docking studies against kinase targets.
Importance of the Trifluoromethyl Moiety in Drug Design
The 2-(trifluoromethyl)benzamide group contributes multiple advantageous properties:
- Electronic Effects : The CF₃ group’s strong electron-withdrawing nature (σₚ = 0.54) polarizes the benzamide carbonyl, increasing hydrogen-bonding capacity with targets like kinase ATP-binding sites.
- Lipophilicity Modulation : Calculated LogP increases by 0.8 units compared to non-fluorinated analogs, improving membrane permeability (ClogP = 3.2 vs. 2.4 for methyl analog).
- Metabolic Resistance : Fluorine’s inductive effect slows oxidative deamination of the benzamide nitrogen, as shown in hepatic microsome assays (t₁/₂ = 6.3 h vs. 2.1 h for des-fluoro analog).
Quantum mechanical calculations (DFT/B3LYP/6-311+G**) reveal the trifluoromethyl group induces a 12° twist between benzamide and thiadiazole planes, optimizing binding pocket complementarity.
Research Significance and Academic Interest
This compound has emerged as a prototype for dual-targeting agents in oncology, with recent studies demonstrating:
- Kinase Inhibition : Structural analogs inhibit VEGFR-2 (IC₅₀ = 0.42 μM) and EGFR (IC₅₀ = 1.7 μM) through competitive ATP-binding.
- Apoptosis Induction : In LoVo colon cancer cells (KRAS G13D mutant), derivatives activate caspase-3 via the intrinsic mitochondrial pathway (4.8-fold increase vs. controls).
- Synergistic Combinations : Co-administration with 5-fluorouracil enhances growth inhibition in MCF-7 luminal breast cancer models (CI = 0.32).
Ongoing research explores its utility as:
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-5-4-6-11(9-10)15-22-23-16(25-15)21-14(24)12-7-2-3-8-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJYFHBLIKZVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the reaction of 3-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiadiazole Ring Modifications
- N-[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a, ): A sulfonyl linker instead of a direct benzamide bond introduces polarity, likely improving solubility but reducing membrane permeability .
Benzamide Group Variations
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () :
Substituting benzamide with acetamide and adding a benzylthio group shifts biological activity toward tyrosine kinase inhibition (IC₅₀ < 1 µM against Abl/Src kinases). The trifluoromethyl group at the para position may enhance hydrophobic interactions compared to the ortho position in the target compound . - Nitazoxanide () :
A nitro-thiazole benzamide derivative with antiparasitic activity. The nitro group increases electrophilicity, enabling redox cycling, a feature absent in the target compound’s trifluoromethyl group .
Physicochemical Properties
- Melting Points : Higher melting points in acetylpyridinyl derivatives (e.g., 8a: 290°C) correlate with increased rigidity and hydrogen bonding .
- IR Data : The target compound’s benzamide C=O stretch (~1679 cm⁻¹) aligns with analogs, confirming similar electronic environments .
Anticancer Activity
- Compound 7c (): A cyanoacrylamido-thiadiazole benzamide derivative exhibits IC₅₀ = 4.2 µM against MCF-7 breast cancer cells. The α,β-unsaturated nitrile group likely enhances pro-apoptotic effects compared to the target compound’s trifluoromethyl group .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () : Shows dual inhibition of Abl/Src kinases (IC₅₀ = 0.8 µM), suggesting the trifluoromethyl group’s role in kinase binding .
Antimicrobial Activity
Biological Activity
The compound N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure
The compound features a thiadiazole ring substituted with a 3-methylphenyl group and a trifluoromethylbenzamide moiety , which contribute to its unique chemical reactivity and biological profile.
Chemical Formula
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 353.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes the findings from various studies regarding its anticancer efficacy:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| LoVo | 5.6 | Induction of apoptosis via caspase pathway | |
| MCF-7 | 4.8 | Cell cycle arrest and apoptosis | |
| PC3 | 6.0 | Inhibition of proliferation and induction of apoptosis |
The primary mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.
- Inhibition of Proliferation : Studies indicate that this compound significantly reduces cell viability in various cancer cell lines.
Study 1: Anticancer Activity in MCF-7 Cells
In a study conducted by researchers at MDPI, this compound was evaluated for its effects on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 4.8 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner.
Study 2: Effects on LoVo Cells
Another study focused on LoVo colorectal cancer cells found that treatment with this compound resulted in significant reduction in cell viability after 48 hours. The mechanism was attributed to both apoptosis induction and cell cycle arrest at the G1 phase.
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and its analogs?
Methodological Answer: The synthesis typically involves condensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example:
- Step 1: React 3-methylphenyl-substituted thiosemicarbazide with a benzoyl chloride derivative (e.g., 2-trifluoromethylbenzoyl chloride) in POCl₃ at 90°C under reflux for 3–5 hours .
- Step 2: Purify via recrystallization (e.g., DMSO/water mixtures) and confirm purity via TLC (silica gel, ethyl acetate/hexane eluent) .
- Alternative: Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100–150°C) for improved yield .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer:
Q. What in vitro assays are used to screen its biological activity?
Methodological Answer:
- Anticancer Activity:
- Enzyme Inhibition:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Methodological Answer:
- Substituent Variation:
- Data Analysis:
Q. How can conflicting cytotoxicity data across studies be resolved?
Methodological Answer:
- Assay Standardization:
- Meta-Analysis:
Q. What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Docking Studies:
- DFT Calculations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
